molecular formula C17H19NO3 B1144005 2-(4-BOC-Aminophenyl)phenol CAS No. 1261999-15-8

2-(4-BOC-Aminophenyl)phenol

Cat. No.: B1144005
CAS No.: 1261999-15-8
M. Wt: 285.33766
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-BOC-Aminophenyl)phenol is a synthetic organic compound featuring a phenol group linked to a phenyl ring substituted with a tert-butoxycarbonyl (BOC)-protected amine. This compound is primarily utilized in pharmaceutical and biochemical research, where the BOC group serves to protect the amine functionality during synthetic processes, enhancing stability and reducing reactivity . Suppliers such as AK Scientific and CymitQuimica have listed this compound with purity levels up to 95%, though availability may vary due to discontinuations .

Properties

IUPAC Name

tert-butyl N-[4-(2-hydroxyphenyl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-17(2,3)21-16(20)18-13-10-8-12(9-11-13)14-6-4-5-7-15(14)19/h4-11,19H,1-3H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJANPEUZMXQMEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-BOC-Aminophenyl)phenol typically involves the protection of the amino group in 4-aminophenylphenol using tert-butoxycarbonyl chloride (BOC-Cl) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the selective formation of the BOC-protected product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same protection reaction but may include additional purification steps such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 2-(4-BOC-Aminophenyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(4-BOC-Aminophenyl)phenol is utilized in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and protein modifications.

    Medicine: As a precursor in the development of pharmaceutical compounds.

    Industry: In the production of polymers and advanced materials

Mechanism of Action

The mechanism of action of 2-(4-BOC-Aminophenyl)phenol involves its interaction with specific molecular targets. The BOC group serves as a protecting group, allowing selective reactions at other functional sites. Upon deprotection, the free amine can participate in various biochemical pathways, including enzyme inhibition and protein binding .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs of 2-(4-BOC-Aminophenyl)phenol include:

Compound Name CAS Number Molecular Formula Functional Groups Key Properties/Applications
2-(4-Aminophenyl)phenol 21849-92-3 C₁₂H₁₁NO Phenol, unprotected amine Intermediate in dye synthesis; high reactivity due to free amine
4-Amino-2-phenylphenol 19434-42-5 C₁₂H₁₁NO Phenol, unprotected amine Limited toxicological data; potential hazards in handling
2-(4-BOC-Aminophenyl)benzoic acid 927801-54-5 C₁₈H₁₉NO₄ Benzoic acid, BOC-protected amine Biochemical applications; enhanced solubility due to carboxylic acid
(4-Boc-Aminophenyl)boronic acid 380430-49-9 C₁₁H₁₆BNO₄ Boronic acid, BOC-protected amine Used in Suzuki coupling reactions; distinct reactivity profile

Key Observations :

  • Solubility and Reactivity: The phenol group in this compound offers moderate polarity, contrasting with the boronic acid derivative’s utility in cross-coupling reactions or the benzoic acid analog’s enhanced solubility in aqueous systems .

Biological Activity

2-(4-BOC-Aminophenyl)phenol is a phenolic compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. The BOC (tert-butyloxycarbonyl) group serves as a protective moiety for the amine functionality, enhancing the compound's stability and reactivity in various chemical transformations. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H19NO3C_{17}H_{19}NO_3. The structure features a phenolic hydroxyl group and an amine group protected by a BOC moiety, which influences its reactivity and biological interactions.

PropertyValue
Molecular FormulaC17H19NO3
Molecular Weight299.34 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

Antimicrobial Activity

Research indicates that phenolic compounds, including this compound, exhibit significant antibacterial properties against both gram-positive and gram-negative bacteria. The mechanism of action may involve:

  • Disruption of Cell Membranes : Similar compounds have shown the ability to compromise bacterial cell membranes, leading to cell lysis.
  • Inhibition of Enzymatic Activity : Phenolic compounds can inhibit enzymes critical for bacterial survival, affecting metabolic pathways essential for growth.

Anticancer Potential

Preliminary studies suggest that this compound may also exhibit anticancer properties. This could be attributed to:

  • Modulation of Cell Signaling Pathways : Phenolic compounds are known to influence various signaling pathways involved in cell proliferation and apoptosis .
  • Histone Deacetylase Inhibition : Some derivatives related to phenolic structures have been explored as histone deacetylase inhibitors, which play a crucial role in cancer therapy by altering gene expression patterns associated with tumor growth .

The compound's biological activity is closely linked to its biochemical properties:

  • Antioxidant Activity : Phenolic compounds are recognized for their antioxidant capabilities, which can mitigate oxidative stress in biological systems.
  • Cellular Effects : They influence cellular functions such as gene expression and metabolism through interaction with biomolecules.

Research Findings

Several studies have investigated the biological activities of this compound and related compounds:

  • Antimicrobial Studies : A study demonstrated that similar phenolic compounds exhibited potent antibacterial effects against various pathogens, suggesting that this compound may possess comparable efficacy.
  • Anticancer Research : In vitro assays have shown that derivatives of phenolic compounds can reduce cell viability in cancer cell lines under specific conditions, indicating potential therapeutic applications in oncology .
  • Chemical Transformations : The BOC group allows for selective reactions in synthetic chemistry, making this compound valuable in the development of new pharmaceuticals and materials.

Case Study 1: Antibacterial Efficacy

A study assessed the antibacterial activity of several aminophenol derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives had minimum inhibitory concentrations (MICs) below 50 µg/mL, highlighting their potential as antimicrobial agents.

Case Study 2: Anticancer Activity

In a recent investigation into histone deacetylase inhibitors, researchers found that phenolic derivatives could selectively induce apoptosis in cancer cells when activated by light. This approach enhances localized treatment efficacy while minimizing systemic side effects .

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